molecular formula C20H23NO4 B190839 Corypalmine CAS No. 6018-40-2

Corypalmine

Cat. No.: B190839
CAS No.: 6018-40-2
M. Wt: 341.4 g/mol
InChI Key: BMCZTYDZHNTKPR-INIZCTEOSA-N
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Preparation Methods

Chemical Reactions Analysis

Corypalmine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Corypalmine exerts its effects primarily through its antifungal activity. It inhibits the germination of fungal spores by interfering with the fungal cell wall synthesis and disrupting cellular processes. The molecular targets and pathways involved include the inhibition of prolyl endopeptidase/oligopeptidase (PREP/POP) with an IC50 value of 128.0 μM .

Comparison with Similar Compounds

Corypalmine is structurally similar to other alkaloids such as:

    D-Tetrahydropalmatine: (CAS#3520-14-7)

    Tetrahydrocoptisine: (CAS#7461-02-1)

    Stylopine hydrochloride: (CAS#96087-21-7)

    L-Stepholidine: (CAS#16562-13-3)

    Scoulerine: (CAS#6451-73-6)

    Tetrahydroberberine: (CAS#522-97-4)

What sets this compound apart is its unique combination of methoxy groups and its specific antifungal properties, which make it particularly effective against a wide range of fungal species.

Properties

IUPAC Name

(13aS)-2,9,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCZTYDZHNTKPR-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)O)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6018-40-2
Record name Corypalmine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006018402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORYPALMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28R31624GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (-)-Corypalmine has the molecular formula C20H21NO4 and a molecular weight of 343.38 g/mol. [, , , , ] Spectroscopic data for structure elucidation has been obtained through various techniques, including UV, IR, EIMS, HRESIMS, 1D/2D NMR, and circular dichroism. [, , , , , ]

A: (-)-Corypalmine is a naturally occurring alkaloid found in various plant species, particularly those belonging to the Papaveraceae and Fumariaceae families. It has been isolated from plants such as Corydalis ochroleuca, Corydalis caseana, Corydalis chaerophylla, Corydalis longipes, Corydalis decumbens, Corydalis cheilanthifolia, Corydalis ophiocarpa, Corydalis thalictrifolia, Guatteriopsis friesiana, Stephania cepharantha, and Annona squamosa. [, , , , , , , , , , , ]

A: Several analytical methods have been used to identify and quantify (-)-Corypalmine, including high-performance liquid chromatography (HPLC) [, , ], ultra-performance liquid chromatography (UPLC) [, ], gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , ]

A: Yes, pharmacokinetic studies have been performed on mice using a validated UPLC-MS/MS method after oral and intravenous administration of (-)-Corypalmine. [] The study revealed a bioavailability of 4.6% for the compound. [] Another study developed and validated an HPLC method for simultaneous quantification of (-)-tetrahydropalmatine and its metabolites, including (-)-Corypalmine, in rat plasma and brain tissues. []

A: Research suggests that (-)-Corypalmine may possess various pharmacological activities, including analgesic effects, sedative/hypnotic properties, cytotoxic activity against tumor cell lines, and antibacterial activity. [, , , , ]

A: Studies have shown that (-)-Corypalmine exhibits antibacterial activity against Staphylococcus aureus, Klebsiella pneumoniae, Enterococcus faecalis, and Rhodococcus equi. [, ]

A: Research suggests that (-)-Corypalmine disrupts bacterial membranes, leading to increased permeability and ultimately cell death. This mechanism of action was observed in studies investigating the compound's effect on S. aureus, K. pneumoniae, and E. faecalis. []

ANone: The observed pharmacological activities of (-)-Corypalmine suggest its potential use in various applications, including:

  • Pain management: Due to its analgesic properties, (-)-Corypalmine could contribute to developing new pain relief medications. []
  • Sleep disorders: Its sedative/hypnotic effects might be beneficial in managing sleep disorders. []
  • Cancer therapy: The cytotoxic activity against tumor cell lines warrants further investigation of (-)-Corypalmine as a potential anticancer agent. [, ]
  • Antibacterial treatments: Its effectiveness against various bacterial species, including drug-resistant strains like Rhodococcus equi, makes it a promising candidate for developing new antibacterial therapies. [, ]

A: While specific SAR studies focusing on (-)-Corypalmine might be limited, research on similar tetrahydroprotoberberine alkaloids suggests that structural modifications, particularly methylation patterns, can significantly influence their biological activity, potency, and selectivity. [, ] Further research is needed to elucidate the SAR of (-)-Corypalmine comprehensively.

A: Chemically synthesizing (-)-Corypalmine and other tetrahydroprotoberberine alkaloids can be challenging due to the stereoselectivity required and the typically low yields obtained. [] These challenges highlight the importance of exploring alternative approaches, such as biocatalysis, to produce these valuable compounds more efficiently. []

A: Yes, researchers have successfully employed a biocatalytic strategy for the selective methylation of tetrahydroprotoberberine alkaloids, including (-)-Corypalmine. This approach utilizes engineered Escherichia coli strains expressing specific methyltransferases to catalyze the methylation reactions. []

ANone: Understanding the metabolic fate of (-)-Corypalmine is crucial for several reasons:

  • Drug development: It provides insights into potential drug-drug interactions, clearance mechanisms, and the identification of active metabolites. []
  • Efficacy and Safety: Knowledge of metabolic pathways aids in optimizing drug dosage, minimizing side effects, and understanding interindividual variability in response to treatment. []

A: While (-)-Corypalmine exhibits promising biological activities, comprehensive toxicological studies are still limited. Therefore, further research is needed to establish its safety profile, potential long-term effects, and any potential adverse effects. []

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